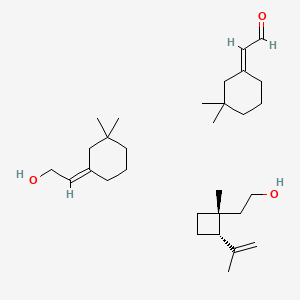
Grandlure
Übersicht
Beschreibung
Grandlure is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis Boheman). It consists of a mixture of four components: two terpene alcohols and two terpene aldehydes. These components are (+)-cis-2-isopropenyl-1-methyl cyclobutaneethanol, cis-3,3-dimethyl-Δ 1,β-cyclohexaneethanol, cis-3,3-dimethyl-Δ 1,α-cyclohexaneacetaldehyde, and trans-3,3-dimethyl-Δ 1,α-cyclohexaneacetaldehyde . This compound is used as an attractant in pheromone traps to monitor and control boll weevil populations in cotton fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Grandlure involves the preparation of its four components through various chemical reactions. The terpene alcohols and aldehydes are synthesized using specific reaction conditions to ensure the correct stereochemistry and purity. For example, the synthesis of (+)-cis-2-isopropenyl-1-methyl cyclobutaneethanol involves the cyclization of a suitable precursor followed by reduction and isomerization steps .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of its components, which are then mixed in specific ratios to form the final product. The components are typically synthesized by chemical companies specializing in fine chemicals, such as ISP Fine Chemicals . The final product is incorporated into lure dispensers for use in the field.
Analyse Chemischer Reaktionen
Types of Reactions: Grandlure undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of its components.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound components include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound components are the terpene alcohols and aldehydes mentioned earlier. These products are then combined in specific ratios to form the final this compound mixture .
Wissenschaftliche Forschungsanwendungen
Grandlure has several scientific research applications, particularly in the fields of entomology and pest management. It is used to study the behavior and ecology of boll weevils and other pests. Researchers use this compound to monitor pest populations, evaluate the effectiveness of pest control strategies, and develop new methods for pest management .
In addition to its use in pest management, this compound is also used in studies involving electronic noses (e-noses) to rapidly assess pheromone content in lures. This technology shows promise as an alternative approach for monitoring pheromone levels in the field .
Wirkmechanismus
Grandlure functions as an aggregation pheromone, attracting both male and female boll weevils to the source. The mechanism of action involves the detection of the pheromone by the weevils’ olfactory receptors, which triggers a behavioral response leading them to the lure. The molecular targets and pathways involved in this process include the activation of specific olfactory neurons that respond to the components of this compound .
Vergleich Mit ähnlichen Verbindungen
Grandlure is unique in its composition and effectiveness as a boll weevil attractant. Similar compounds include other pheromones used for pest control, such as β-bisabolol, caryophyllene, and eugenol. These compounds can enhance the attractiveness of this compound when used in combination, providing a synergistic effect that increases the capture rates of boll weevils .
List of Similar Compounds:- β-bisabolol
- Caryophyllene
- Eugenol
This compound stands out due to its specific blend of terpene alcohols and aldehydes, which are highly effective in attracting boll weevils compared to other pheromones .
Eigenschaften
IUPAC Name |
(2E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde;(2Z)-2-(3,3-dimethylcyclohexylidene)ethanol;2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O.C10H16O/c1-8(2)9-4-5-10(9,3)6-7-11;2*1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,1,4-7H2,2-3H3;5,11H,3-4,6-8H2,1-2H3;5,7H,3-4,6,8H2,1-2H3/b;9-5-;9-5+/t9-,10+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVVBOPLNECGY-PMHSJTGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC1(C)CCO.CC1(CCCC(=CCO)C1)C.CC1(CCCC(=CC=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]1(C)CCO.CC1(CCC/C(=C/CO)/C1)C.CC1(CCC/C(=C\C=O)/C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11104-05-5 | |
| Record name | Grandlure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)

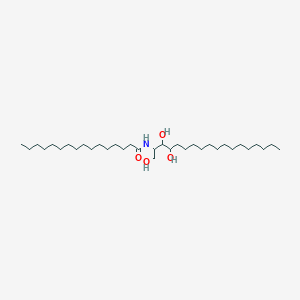
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)
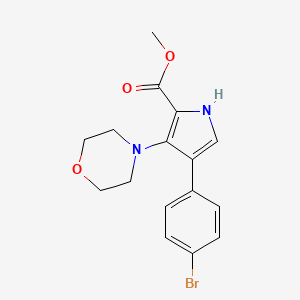
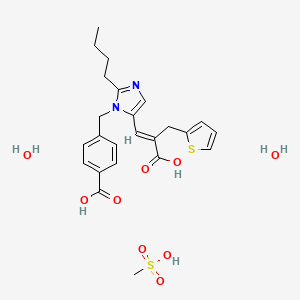
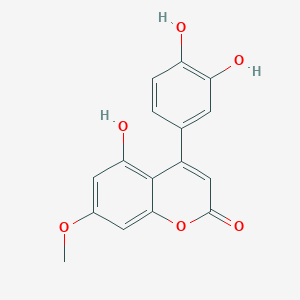
![N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-2-methoxyacetamide](/img/structure/B1241534.png)

![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
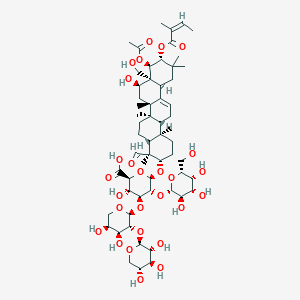
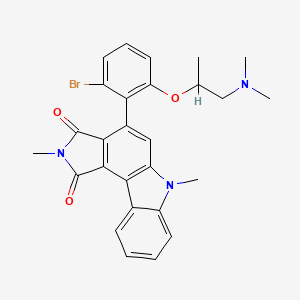
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
